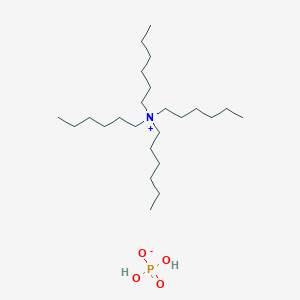
Tetrahexylammonium dihydrogen phosphate
Übersicht
Beschreibung
Tetrahexylammonium dihydrogen phosphate is an organic compound with the chemical formula C24H54NO4P. It is primarily used in ion pair chromatography due to its cationic nature. This compound is known for its ability to form ion pairs with various anions, making it useful in analytical chemistry for the separation and analysis of complex mixtures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahexylammonium dihydrogen phosphate can be synthesized through a reaction between tetrahexylammonium hydroxide and phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
(C6H13)4N+OH−+H3PO4→(C6H13)4N+H2PO4−
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahexylammonium dihydrogen phosphate primarily undergoes ion pair formation reactions. It can also participate in substitution reactions where the tetrahexylammonium ion is replaced by other cations.
Common Reagents and Conditions
Ion Pair Formation: This reaction typically involves the use of various anions in a suitable solvent, such as water or methanol.
Substitution Reactions: These reactions may require the presence of other cations and can be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions are typically the ion pairs or substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetrahexylammonium dihydrogen phosphate has a wide range of applications in scientific research:
Analytical Chemistry: Used in ion pair chromatography for the separation and analysis of complex mixtures.
Biological Studies: Employed in studies involving ion transport and membrane interactions.
Industrial Applications: Utilized in the production of various chemical products and as a reagent in different industrial processes.
Wirkmechanismus
The mechanism of action of tetrahexylammonium dihydrogen phosphate involves its ability to form ion pairs with various anions. This property is leveraged in ion pair chromatography, where the compound interacts with the analytes to facilitate their separation based on charge and size. The molecular targets include various anions, and the pathways involved are primarily related to ion transport and interaction with membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethylammonium dihydrogen phosphate
- Tetraheptylammonium dihydrogen phosphate
- Tetrapropylammonium dihydrogen phosphate
Uniqueness
Tetrahexylammonium dihydrogen phosphate is unique due to its longer alkyl chains compared to similar compounds like tetraethylammonium and tetrapropylammonium dihydrogen phosphate. This results in different solubility properties and interaction strengths with various anions, making it particularly useful in specific analytical and industrial applications .
Eigenschaften
IUPAC Name |
dihydrogen phosphate;tetrahexylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.H3O4P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLADWLZFFSZKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519340 | |
| Record name | N,N,N-Trihexylhexan-1-aminium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87700-05-8 | |
| Record name | N,N,N-Trihexylhexan-1-aminium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium dihydrogen phosphate solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


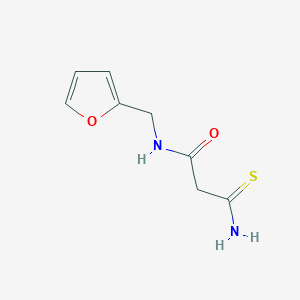

![2-Methoxythiazolo[5,4-b]pyridine](/img/structure/B1626823.png)

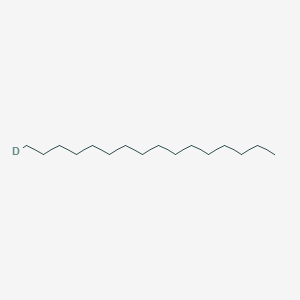
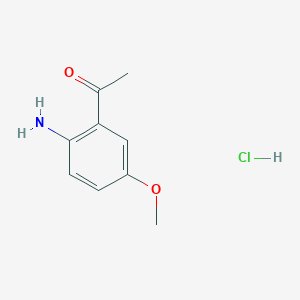
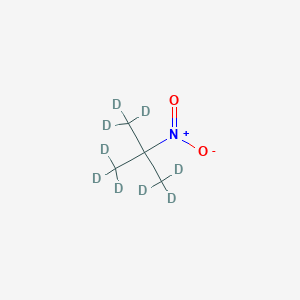

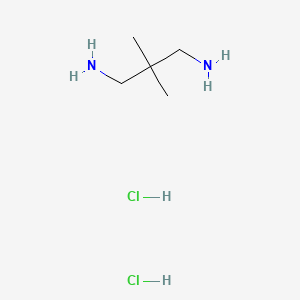



![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)

